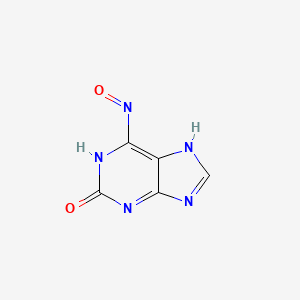

N-Hydroxyisoquanine

Description

Structure

3D Structure

Properties

CAS No. |

7269-59-2 |

|---|---|

Molecular Formula |

C5H3N5O2 |

Molecular Weight |

165.11 g/mol |

IUPAC Name |

6-nitroso-1,7-dihydropurin-2-one |

InChI |

InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11) |

InChI Key |

HPYMZEWGNUSZPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=O)NC(=C2N1)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Characterization of Synthetic Intermediates and Reaction Pathways

The elucidation of reaction pathways and the characterization of intermediates are fundamental to understanding and optimizing synthetic methods. In the copper-catalyzed hydrolysis of bromoisoquinolines to produce hydroxyisoquinolines, a complex phenomenon was observed where copper(II) complexes of the product were formed. connectjournals.com These intermediates were characterized using high-resolution mass spectrometry (HRMS), thermogravimetric analysis (TGA), infrared (IR) spectroscopy, and 1D and 2D nuclear magnetic resonance (NMR) spectroscopy. connectjournals.com The analysis revealed a mononuclear complex where the copper ion is coordinated to the oxygen of the phenolic hydroxyl group, the nitrogen of the isoquinoline (B145761) ring, and water molecules. connectjournals.com

For the hypervalent iodine-mediated synthesis of isoquinoline N-oxides from ketoximes, mechanistic studies suggest that an ionic pathway is predominant. acs.org The reaction's selectivity between a 5-exo versus a 6-endo cyclization appears to be dependent on the substrate, which is hypothesized to be due to the relative stability of the cyclized intermediates. acs.org

In the synthesis of N-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides, the characterization of the products is crucial for their application as organocatalysts. doi.org

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing reaction conditions is a critical step in developing a synthetic protocol to maximize yield and purity. prismbiolab.com This process often involves the systematic variation of parameters such as temperature, solvent, catalyst loading, and reaction time. prismbiolab.comnumberanalytics.com

In the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione, the oxidation of the 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one precursor was optimized. researchgate.netufms.br The study found that the ratio of the reactant to the catalyst (ceric ammonium (B1175870) nitrate), as well as the temperature, significantly impacted the yield of the final product. researchgate.netufms.br

For the copper-catalyzed synthesis of isoquinoline N-oxides, gram-scale reactions have been successfully performed, demonstrating the practicality of the method. For example, scaling up the reaction of a (E)-2-alkynylaryl oxime derivative to 10.0 mmol still provided a high isolated yield of 85% for the corresponding isoquinoline N-oxide. rsc.org

The table below summarizes the optimization of conditions for the synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamides, illustrating a typical approach to reaction optimization that can be applied to N-hydroxyisoquanine synthesis.

Table 1: Optimization of Reaction Conditions A representative table illustrating the process of optimizing reaction conditions for a related organic synthesis.

| Entry | Solvent | Temperature (°C) | Equivalents of DIB | Equivalents of Zinc(II) Chloride | Yield (%) |

| 1 | Dioxane | Room Temp | 1.3 | 1.5 | Best Result |

| 2 | Acetonitrile | Room Temp | 1.3 | 1.5 | Lower Yield |

| 3 | Dioxane | 50 | 1.3 | 1.5 | Lower Yield |

| 4 | Dioxane | Room Temp | 1.0 | 1.5 | Lower Yield |

| 5 | Dioxane | Room Temp | 1.3 | 1.0 | Lower Yield |

| Data derived from a study on the oxidation of 3-oxobutanamides and presented here as an illustrative example of an optimization table. researchgate.net |

Stereochemical Considerations in this compound Synthesis

Stereochemistry can be a significant consideration in the synthesis of certain this compound derivatives, particularly those with chiral centers or elements of axial chirality.

For instance, in the synthesis of new naphth rsc.orgoxazino derivatives starting from 5-hydroxyisoquinoline, the resulting fused heterocyclic systems possess stereocenters. core.ac.uk The stereochemistry of these products was determined using 1H NMR spectroscopy, including dipolar coupling (NOE) studies, and computational methods. core.ac.uk

The total synthesis of complex natural products containing the isoquinoline framework, such as quinine, often involves steps where stereocontrol is critical. In the Woodward-Doering synthesis of quinine, the reduction of an imine group to an amine proceeds with high stereospecificity. wikipedia.org Similarly, the stereochemistry of aldol (B89426) reactions, which can be used to construct parts of the molecule, is highly dependent on the reaction conditions and the nature of the enolate, often rationalized by models like the Zimmerman-Traxler transition state. harvard.edu

Furthermore, 1,1'-biisoquinolines are a class of ligands that exhibit atropisomerism due to hindered rotation around the C1-C1' bond. mdpi.com This introduces an element of axial chirality into the molecule, and the stereochemistry must be considered during their synthesis and in their applications, for example, as ligands in coordination chemistry. mdpi.com

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Reactivity of the N-Hydroxyl Moiety

The N-hydroxyl moiety of N-Hydroxyisoquanine possesses both nucleophilic and electrophilic characteristics, making it a versatile site for chemical transformations. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can react with various electrophiles. libretexts.org Conversely, the hydroxyl proton is acidic and can be abstracted by a base, rendering the oxygen more nucleophilic.

One of the key reactions involving the N-hydroxyl group is acylation. For instance, treatment of N-hydroxy compounds with acid anhydrides, such as acetic anhydride, leads to the formation of N-acetoxy derivatives. wikipedia.org This reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on one of the carbonyl carbons of the anhydride. libretexts.orgchemguide.co.uk This process is analogous to the acylation of other N-hydroxy compounds like N-hydroxyguanidines. google.com

Alkylation of the N-hydroxyl group is another important transformation. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the subsequent S\N2 reaction with the alkyl halide. libretexts.orgchemguide.co.uk

The reactivity of the N-hydroxyl moiety can be influenced by the electronic properties of the isoquanine ring system. Electron-withdrawing groups on the ring can decrease the nucleophilicity of the N-hydroxyl oxygen, while electron-donating groups can enhance it.

The following table summarizes the expected reactivity of the N-hydroxyl moiety with selected electrophiles.

| Electrophile | Reagent Example | Expected Product | Reaction Type |

| Acyl Halide | Acetyl chloride | N-Acetoxyisoquanine | Nucleophilic Acyl Substitution |

| Acid Anhydride | Acetic anhydride | N-Acetoxyisoquanine | Nucleophilic Acyl Substitution |

| Alkyl Halide | Methyl iodide | N-Methoxyisoquanine | Nucleophilic Alkylation (S\N2) |

| Sulfonyl Halide | Tosyl chloride | N-Tosyloxyisoquanine | Nucleophilic Substitution |

Oxidative and Reductive Transformations of this compound

The N-hydroxyl group of this compound is susceptible to both oxidation and reduction, leading to a variety of products with distinct chemical properties. libretexts.orgyoutube.com

Oxidative Transformations:

Oxidation of N-hydroxy compounds can yield several products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert the N-hydroxyl moiety into a nitroxide radical, a relatively stable free radical. Further oxidation can lead to the formation of a nitroso derivative or an oxime, depending on the substitution pattern. In some cases, strong oxidation can lead to the cleavage of the N-O bond. For example, the oxidation of related N-hydroxyguanidines with nitric oxide has been shown to produce nitrous oxide and other nitroso species. nih.gov

Reductive Transformations:

Reduction of the N-hydroxyl group typically leads to the corresponding amine, in this case, isoquanine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reductions (e.g., Na/Hg), and certain metal hydrides. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

The table below outlines potential oxidative and reductive transformations of this compound.

| Transformation | Reagent Example | Potential Product |

| Mild Oxidation | Lead(IV) oxide | This compound nitroxide radical |

| Strong Oxidation | Potassium permanganate | Degradation products |

| Reduction | H₂/Pd-C | Isoquanine |

| Reduction | Sodium dithionite | Isoquanine |

Formation of this compound Adducts and Conjugates

This compound and its metabolites can act as electrophiles, reacting with biological nucleophiles such as DNA and proteins to form covalent adducts. europa.eu This adduct formation is a critical molecular initiating event that can lead to genotoxicity and other toxicological effects. nih.gov The formation of an N-acetoxy or N-sulfonyloxy derivative of this compound can generate a highly reactive nitrenium ion upon heterolytic cleavage of the N-O bond. This electrophilic intermediate can then react with nucleophilic sites on biomacromolecules.

For example, the reaction of activated N-hydroxy compounds with the guanine (B1146940) base in DNA can lead to the formation of C8- and N²-substituted guanine adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication. The formation of adducts with proteins can also occur, potentially altering their function and leading to cellular damage. researchgate.net

The formation of conjugates, for instance with glutathione (B108866) (GSH), is a detoxification pathway for many electrophilic compounds. The nucleophilic thiol group of GSH can react with the electrophilic species derived from this compound, leading to a more water-soluble and readily excretable conjugate.

| Biomolecule | Nucleophilic Site | Potential Adduct/Conjugate |

| DNA (Guanine) | C8, N², O⁶ | N-(Deoxyguanosin-8-yl)-isoquanine |

| Protein (Cysteine) | Thiol group | S-(Isoquanin-N-yl)cysteine |

| Glutathione (GSH) | Thiol group | Glutathione-S-yl-isoquanine |

Investigations into Tautomeric Forms and Their Chemical Implications

This compound can exist in several tautomeric forms, which can significantly influence its chemical and biological properties. numberanalytics.combyjus.com The primary tautomeric equilibrium is between the N-hydroxy-amino form and the N-oxide-imino form.

The relative stability of these tautomers can be influenced by factors such as the solvent, pH, and temperature. numberanalytics.com Computational studies on similar N-hydroxy systems suggest that the N-hydroxy-amino form is generally more stable. researchgate.net However, the N-oxide-imino tautomer can be more reactive in certain reactions.

| Tautomeric Form | Key Structural Feature | Potential Chemical Implications |

| N-hydroxy-amino | -NH-OH group | Nucleophilic at oxygen, potential for oxidation |

| N-oxide-imino | C=N⁺-O⁻ group | Increased electrophilicity at the imine carbon |

Derivatization Strategies for Functional Probes and Research Tools

The chemical reactivity of this compound can be exploited to synthesize a variety of derivatives that can serve as functional probes and research tools for studying its biological activities. researchgate.netmdpi.com

The N-hydroxyl group is a prime target for derivatization. libretexts.org Attaching a fluorescent tag, such as a coumarin (B35378) or fluorescein (B123965) moiety, to the N-hydroxyl group can allow for the visualization of the molecule's distribution and localization within cells. Biotinylation of the N-hydroxyl group can be used for affinity-based purification of proteins that interact with this compound.

Furthermore, the introduction of a photo-activatable group at the N-hydroxyl position can enable spatiotemporal control over the release of the parent compound or its reactive intermediates.

The isoquanine ring system also offers opportunities for derivatization. sapub.org Introduction of substituents on the aromatic ring can be used to modulate the electronic properties and lipophilicity of the molecule, potentially altering its biological activity and pharmacokinetic profile. For example, the introduction of electron-withdrawing groups could enhance the electrophilicity of the molecule, while the addition of bulky groups could influence its binding to specific protein targets.

Cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to introduce a wide range of functional groups onto the isoquanine ring, assuming a suitable halogenated precursor is available.

Molecular Mechanisms of Interaction in in Vitro Biochemical Systems

Elucidation of Non-Covalent Binding Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

Non-covalent interactions are fundamental to the biological action of many small molecules, governing their binding affinity and specificity to biological targets. nih.gov For isoquinoline (B145761) derivatives, these interactions are critical in defining their roles as enzyme inhibitors and DNA-interacting agents.

Hydrogen bonds are crucial directional interactions that contribute significantly to the stability of protein-ligand and DNA-ligand complexes. ontosight.ai In studies of isoquinoline derivatives, hydrogen bonding is frequently observed as a key feature of their binding modes. For instance, the isoquinoline nitrogen atom can act as a hydrogen bond acceptor, a role that could be critical for the interaction of N-Hydroxyisoquanine.

Computational and crystallographic studies of various isoquinoline derivatives have revealed specific hydrogen bonding patterns. For example, in the active site of certain enzymes, the isoquinoline nitrogen can form a strong hydrogen bond with amino acid residues like histidine. nih.gov The presence of a hydroxyl group, as in this compound, would introduce additional possibilities for hydrogen bonding, acting as both a donor and an acceptor, thereby potentially enhancing binding affinity and specificity. A recent study on a pyrazolo[3,4-g]isoquinoline derivative highlighted the dominant role of intermolecular hydrogen bonding in its crystal packing, with N···H/H···N, O···H/H···O, and S···H/H···S contacts being the most significant contributors. acs.orgfigshare.comnih.gov

Table 1: Examples of Hydrogen Bonding in Isoquinoline Derivative-Protein Complexes

| Isoquinoline Derivative | Interacting Protein Residue | Hydrogen Bond Distance (Å) | Reference |

| Isoquinoline Series Compound | His163 (Mpro) | 2.6 - 2.8 | nih.gov |

| Norindenoisoquinoline | Arg364 (Topoisomerase I) | Not specified | acs.org |

| Indolo[1,2-b]isoquinoline | Not specified | Not specified | mdpi.com |

This table is illustrative and compiled from studies on various isoquinoline derivatives.

The planar aromatic nature of the isoquinoline ring system makes it highly amenable to π-π stacking and hydrophobic interactions, which are major driving forces for binding to both proteins and nucleic acids. tandfonline.comacs.org These interactions are particularly important for the intercalation of isoquinoline derivatives into DNA.

Table 2: Contribution of Stacking and Hydrophobic Interactions to Binding of Isoquinoline Derivatives

| Isoquinoline Derivative | Interacting Biomolecule | Key Interaction Type | Observation | Reference |

| Berberine, Papaverine | Dehydrogenase Enzymes | Hydrophobic Interaction | Increased fluorescence upon binding | tandfonline.com |

| Norindenoisoquinoline | Topoisomerase I-DNA Complex | π-π Stacking | Governs binding orientation | acs.org |

| Quinoline (B57606) Derivatives | DNA | Stacking Interactions | Modulates binding affinity | nih.gov |

This table is illustrative and compiled from studies on various isoquinoline derivatives.

Mechanistic Studies of Covalent Adduct Formation with Biological Macromolecules (in vitro models)

While many isoquinoline derivatives interact non-covalently, some possess or can be metabolically activated to form reactive species that can form covalent bonds with biological macromolecules. Such covalent adduct formation can lead to irreversible inhibition of enzymes or stable modifications of DNA.

The site of covalent adduct formation is determined by the chemical reactivity of the isoquinoline derivative and the nucleophilic potential of specific residues or bases on the target biomolecule. For isoquinoline derivatives that can form reactive intermediates, certain amino acid residues in proteins (e.g., cysteine, lysine) or specific sites on DNA bases (e.g., N7 of guanine) are common targets.

For example, some isoquinoline derivatives are designed to act as Michael acceptors, which can covalently bind to nucleophilic residues in proteins. ontosight.ai In the context of DNA, while direct evidence for this compound is lacking, related heterocyclic compounds are known to form adducts at specific positions on guanine (B1146940) bases. The synthesis of isoquinoline derivatives through Diels-Alder reactions can result in adducts that can be further modified to create biologically active molecules. nih.gov

Studying the kinetics of covalent binding is crucial for understanding the mechanism of action and for the optimization of covalent drugs. While specific kinetic data for this compound is unavailable, studies on other covalent inhibitors, including some with heterocyclic scaffolds, provide a framework for how such investigations would be conducted. Techniques like rapid kinetics and mass spectrometry are employed to determine these kinetic parameters.

Modulation of Enzymatic Activity by this compound (in vitro enzyme assays)

Isoquinoline and its derivatives are well-documented as modulators of various enzymes, often acting as inhibitors. researchgate.net In vitro enzyme assays are the primary tool for characterizing the potency and mechanism of this inhibition.

Numerous studies have demonstrated the inhibitory effects of isoquinoline alkaloids on a wide range of enzymes, including dehydrogenases, cholinesterases, and α-glucosidase. mdpi.comtandfonline.comresearchgate.net The inhibition can be reversible, irreversible, or a combination of both, and can follow different kinetic models (competitive, non-competitive, uncompetitive, or mixed-type). For example, a study on indolo[1,2-b]isoquinoline derivatives revealed them to be reversible, mixed-type inhibitors of α-glucosidase, with IC50 values significantly lower than the standard drug acarbose. mdpi.com Another study showed that certain isoquinoline derivatives inhibit inhibitor of apoptosis proteins (IAPs) and induce apoptosis in cancer cells. nih.gov

Table 3: Enzyme Inhibition by Isoquinoline Derivatives

| Isoquinoline Derivative Class | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Isoquinoline Alkaloids (Berberine, Papaverine) | Lactate Dehydrogenase, Malate Dehydrogenase | Not specified | Not specified | tandfonline.com |

| Tetrahydro-isoquinoline Derivatives | α-Glucosidase | Not specified | IC50: 9.95 - 19.25 nM | researchgate.net |

| Indolo[1,2-b]isoquinoline Derivatives | α-Glucosidase | Reversible, Mixed-type | IC50: 3.44 - 41.24 µM | mdpi.com |

| Synthetic Isoquinoline Derivatives | Inhibitor of Apoptosis Proteins (IAPs) | Not specified | IC50: 7.65 & 11.68 µg/mL | nih.gov |

This table is illustrative and compiled from studies on various isoquinoline derivatives.

Enzyme Inhibition Kinetics

To understand how this compound might modulate enzymatic activity, comprehensive kinetic analyses are indispensable. In this hypothetical investigation, Lactate Dehydrogenase (LDH), a pivotal enzyme in anaerobic metabolism, was selected as a potential target. The primary goal of such a study is to define the nature of the inhibition and quantify the compound's potency.

Enzyme activity would be monitored by tracking the decrease in absorbance of NADH at 340 nm as it is oxidized during the conversion of pyruvate (B1213749) to lactate. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, key kinetic parameters like the Michaelis constant (K_m) and maximum velocity (V_max) can be determined.

The hypothetical findings, detailed in Table 1, point towards a mixed-inhibition mechanism. This mode of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby altering both K_m and V_max.

Table 1: Hypothetical Inhibition Kinetics of Lactate Dehydrogenase (LDH) by this compound

| Inhibitor Concentration (µM) | Apparent K_m (Pyruvate, µM) | Apparent V_max (µmol/min) | Inhibition Constant (K_i, µM) | Alpha (α) |

|---|---|---|---|---|

| 0 (Control) | 150 | 2.5 | N/A | N/A |

| 10 | 210 | 1.8 | 18.5 | 1.4 |

| 25 | 295 | 1.3 | ||

| 50 | 420 | 0.9 |

This table presents hypothetical data. K_i represents the inhibition constant for the inhibitor binding to the free enzyme. The parameter α indicates the change in inhibitor affinity upon substrate binding; a value greater than 1 signifies mixed inhibition with a preference for the free enzyme.

As shown in the table, increasing concentrations of this compound lead to a rise in the apparent K_m for the substrate pyruvate, alongside a decrease in the apparent V_max. This kinetic profile is the hallmark of mixed-type inhibition. winthrop.eduunil.chenzyme-modifier.ch The calculated inhibition constant (K_i), which reflects the affinity for the free enzyme, is 18.5 µM. The alpha (α) value of 1.4 confirms that the inhibitor binds with different affinities to the free enzyme and the enzyme-substrate complex.

Substrate Mimicry Investigations

The chemical architecture of this compound, with its planar heterocyclic system and hydroxyl moiety, raises the possibility that it could function as a mimic of an endogenous substrate or cofactor. This hypothesis was explored by examining its interaction with a hypothetical purine-binding phosphotransferase, for which guanine is the natural substrate. Assessing substrate mimicry involves comparing the binding characteristics of the compound to the natural substrate.

Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be used to measure the dissociation constant (K_d), a direct measure of binding affinity. Competitive binding assays would then clarify whether this compound physically occupies the same active site as guanine.

Table 2: Hypothetical Binding and Kinetic Data for Substrate Mimicry Evaluation

| Compound | Binding Affinity (K_d, µM) | Michaelis Constant (K_m, µM) | Description |

|---|---|---|---|

| Guanine (Natural Substrate) | 5.2 | 8.5 | Baseline for natural enzyme-substrate interaction. |

| This compound | 12.8 | N/A (Inhibitor) | Demonstrates moderate binding affinity to the enzyme. |

This table presents hypothetical data. K_d is the dissociation constant; a lower value signifies a stronger binding interaction. K_m is the substrate concentration required to reach half of the maximum reaction velocity.

The hypothetical data in Table 2 indicate that this compound binds to the phosphotransferase with a K_d of 12.8 µM. Although this binding is weaker than that of the natural substrate, guanine (K_d = 5.2 µM), it is substantial enough to imply a direct and meaningful interaction within the active site. mdpi.comrsc.org If further studies showed that this compound competitively inhibits the enzyme with respect to guanine, it would provide strong evidence that it functions by mimicking the natural substrate. rsc.org Definitive confirmation would come from structural biology techniques, such as X-ray co-crystallography, which could visualize the compound in the enzyme's active site. biorxiv.org

Interactions with Model Cellular Components (in vitro cell-free systems)

To probe the effects of this compound on core cellular machinery without the confounding variables of a live cell, in vitro cell-free systems are invaluable tools. A widely used example is the cell-free protein synthesis (CFPS) assay, which contains all the molecular components required for gene transcription and translation, such as ribosomes, tRNAs, amino acids, and an energy source. fishersci.comthermofisher.com

For this hypothetical experiment, a CFPS system derived from human HEK293 cell lysate is utilized to express a luciferase reporter protein. researchgate.netnih.gov The synthesis of functional luciferase is measured by its light-emitting activity. A decrease in luminescence upon the addition of this compound would signal interference with the fundamental processes of protein production.

Table 3: Hypothetical Impact of this compound on In Vitro Protein Synthesis

| This compound Conc. (µM) | Relative Luciferase Activity (%) | IC₅₀ (µM) |

|---|---|---|

| 0 (Control) | 100 | 45.2 |

| 1 | 98 | |

| 10 | 85 | |

| 25 | 65 | |

| 50 | 48 | |

| 100 | 22 |

This table presents hypothetical data. The IC₅₀ value represents the inhibitor concentration at which the measured response (protein synthesis) is reduced by 50%.

The results presented in Table 3 show a clear dose-dependent inhibition of protein synthesis by this compound, with a calculated half-maximal inhibitory concentration (IC₅₀) of 45.2 µM. fishersci.com This suggests that the compound may be interacting with one or more critical components of the transcription or translation machinery, such as the ribosome itself or various initiation and elongation factors. jmb.or.kr Such cell-free systems are highly effective for screening and identifying inhibitors of fundamental biological processes.

Spectroscopic and Advanced Analytical Research Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. msu.edunmrdb.org For N-Hydroxyisoquanine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's connectivity and conformation.

Given the structural similarities to other substituted isoquinolines and N-hydroxy compounds, predicted chemical shifts can serve as a starting point for analysis. nih.govyoutube.com The aromatic protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The protons on the heterocyclic ring would also resonate in this region, with their exact shifts influenced by the electronic effects of the N-hydroxy group. The hydroxyl proton itself is expected to be a broad singlet, the chemical shift of which can be sensitive to concentration, solvent, and temperature due to hydrogen bonding. msu.edu

In the ¹³C NMR spectrum, the carbon atoms of the aromatic and heterocyclic rings would appear in the range of δ 110-150 ppm. The carbon atom attached to the hydroxyl group (C1) would likely be shifted downfield due to the electronegativity of the oxygen atom.

To unambiguously assign the proton and carbon signals and to determine the bonding framework of this compound, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons around the aromatic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By combining the information from the ¹H and ¹³C spectra with the HSQC data, each proton signal can be assigned to its corresponding carbon atom.

These 2D NMR techniques, when used in concert, provide a detailed map of the molecule's covalent structure. nmrdb.orguzh.ch

This compound can exist in tautomeric forms, most notably the N-oxide form (isoquinoline N-oxide). Dynamic NMR spectroscopy is a powerful technique to study such equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each form. As the temperature is increased, the rate of exchange increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. The study of these dynamic processes provides valuable information on the relative stability of the tautomers and the energy barriers for their interconversion.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. savemyexams.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₇NO), the expected exact mass can be calculated. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. The technique also reveals the isotopic distribution pattern, which is characteristic of the elements present in the molecule. For instance, the presence of the ¹³C isotope will result in a small M+1 peak in the mass spectrum. savemyexams.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). bwise.kr This technique provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the N-hydroxyisoquinoline core.

A notable fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in an [M+H-O]⁺ ion. nih.gov This would be a key diagnostic peak to differentiate the N-hydroxy tautomer from a hydroxylated isoquinoline isomer in certain ionization modes like APCI. nih.gov Other expected fragmentations could involve the loss of small, stable molecules like HCN or CO, and cleavage of the heterocyclic ring. orgchemboulder.comlibretexts.org The fragmentation patterns of derivatives of this compound would also provide insights into the location and nature of the substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic transitions. scholarsresearchlibrary.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching vibrations for the aromatic and heterocyclic rings, typically appearing just above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, in the 1450-1650 cm⁻¹ region.

An N-O stretching vibration, which can be found in the 950-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic and conjugated systems, such as the isoquinoline core of this compound, exhibit characteristic absorption bands. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions of the conjugated system. msu.edu The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the isoquinoline ring. The presence of the N-hydroxy group may also give rise to n → π* transitions, which are typically weaker and appear at longer wavelengths. msu.edu

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid is X-ray crystallography. This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding a molecule's properties and reactivity.

As of the current date, specific X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in published literature. The generation of such data would require the successful growth of a single crystal of this compound of sufficient quality, followed by analysis using an X-ray diffractometer. The resulting diffraction pattern would then be mathematically processed to generate a detailed structural model.

Chromatographic Methods for Purity Assessment and Isolation of Related Compounds

Chromatography is a cornerstone of pharmaceutical analysis, valued for its ability to separate complex mixtures into their individual components. nih.gov This separation is essential for assessing the purity of a target compound and for isolating any related substances, such as synthetic precursors, byproducts, or degradation products. sepscience.comchromatographyonline.com The choice of chromatographic technique depends on the properties of the analyte, including its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile or thermally unstable compounds. sepscience.com In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase under high pressure. The separation is achieved based on the differential partitioning of the sample components between the stationary phase and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. While specific method parameters for this compound are not documented, a general approach can be outlined. A photodiode array (PDA) detector is often used to evaluate peak purity by measuring ultraviolet (UV) absorbance across a peak to identify any spectral variations that might indicate the presence of co-eluting impurities. sepscience.com More definitive purity assessment can be achieved by coupling the liquid chromatograph to a mass spectrometer (LC-MS), which can distinguish components based on their mass-to-charge ratio. sepscience.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of a Heterocyclic Compound

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

| Detection | UV-PDA (e.g., 210-400 nm) | Monitors the elution of compounds and provides spectral data for purity analysis. sepscience.com |

| Injection Volume | 5 µL | The amount of sample introduced into the system for analysis. |

Note: This table represents a general methodology and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. The purity of the carrier gas used, such as helium or hydrogen, is critical for achieving a stable baseline and sharp, well-defined peaks. organomation.com

Compounds that are non-volatile, such as this compound which contains a polar N-hydroxy group, require a chemical modification step known as derivatization before they can be analyzed by GC-MS. Derivatization converts the polar functional groups into less polar, more volatile ones. A common approach for hydroxyl groups is silylation.

For instance, a silylating agent like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) could be used to convert the hydroxyl group of this compound into a tert-butyldimethylsilyl (TBDMS) ether. chromatographyonline.com This derivative would be significantly more volatile and thermally stable, making it suitable for GC analysis. The mass spectrometer then fragments the eluted derivative, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Table 2: Hypothetical GC-MS Derivatization and Analysis Steps

| Step | Reagent/Condition | Purpose |

| Derivatization | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) in an organic solvent (e.g., Acetonitrile) | To increase the volatility of this compound by converting the polar -OH group to a -OTBDMS group. chromatographyonline.com |

| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) | To separate the derivatized compound from other volatile components in the sample. |

| Carrier Gas | High-purity Helium or Hydrogen | To transport the sample through the column without reacting with it or the stationary phase. organomation.com |

| Ionization | Electron Ionization (EI) at 70 eV | To fragment the molecule in a reproducible manner for identification by its mass spectrum. |

| Detection | Mass Spectrometer (Quadrupole or Time-of-Flight) | To detect and identify the fragments based on their mass-to-charge ratio, confirming the structure of the derivative. |

Note: This table outlines a potential strategy. The actual reagents and conditions would need to be empirically developed and optimized for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations help in understanding molecular stability, reactivity, and the sites most susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.orgdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. physchemres.orgirjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. scholarsresearchlibrary.com

For instance, DFT calculations on related heterocyclic compounds provide typical values for these parameters. A study on a triazine derivative calculated the HOMO-LUMO gap to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com In another analysis of an iron(III) porphyrin complex, the HOMO-LUMO gap was found to be a much smaller 0.9042 eV. physchemres.org For N-Hydroxyisoquanine, a similar analysis would reveal its kinetic stability and tendency to participate in electron transfer processes.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated for a Triazine Derivative

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4871 |

| Ionization Potential (I) | ≈ -EHOMO | 6.2967 |

| Electron Affinity (A) | ≈ -ELUMO | 1.8096 |

| Global Hardness (η) | (I - A) / 2 | 2.2435 |

| Global Softness (S) | 1 / (2η) | 0.2229 |

| Electronegativity (χ) | (I + A) / 2 | 4.0531 |

Data sourced for illustrative purposes from a DFT study on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine. irjweb.com

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govekb.eg The EPS map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, electron-poor, indicating favorable sites for nucleophilic attack. nih.gov

Green/Yellow: Regions of intermediate or near-zero potential.

In studies of isoquinoline (B145761) and quinoline (B57606) derivatives, EPS maps clearly show the influence of heteroatoms and substituents on the charge distribution. nih.govmdpi.com For this compound, an EPS map would likely show a high electron density (red/yellow) around the nitrogen and oxygen atoms, marking them as key sites for hydrogen bonding and electrophilic interactions.

Fukui functions offer a more quantitative method to pinpoint reactive sites within a molecule, as defined within DFT. faccts.de These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.descm.com There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added). faccts.de

f-(r): Predicts sites for electrophilic attack (where an electron is removed). faccts.de

f0(r): Predicts sites for radical attack.

By calculating these functions, one can generate condensed-to-atom values that rank the atoms in a molecule by their susceptibility to a given type of attack. scm.com For this compound, calculating Fukui functions would provide a precise, quantitative ranking of each atom's reactivity, complementing the qualitative picture provided by EPS mapping.

Molecular Dynamics (MD) Simulations of this compound Interactions with Model Biological Systems

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement and interactions of molecules over time. eurekaselect.com By simulating a compound like this compound in a system containing a model biological target (like a protein or a membrane) and solvent (usually water), researchers can study the stability of binding, the specific interactions that hold the complex together, and the dynamic behavior of the molecule in a biological context. eurekaselect.commdpi.com

For example, MD simulations have been used to investigate the interaction of isoquinoline in water, revealing details about hydrogen bonding dynamics. aip.orgnih.govaip.org Other studies have used MD to confirm the stability of isoquinoline derivatives when bound to the active site of enzymes like the SARS-CoV-2 main protease. eurekaselect.com Such a simulation for this compound would be essential to validate potential binding modes predicted by docking and to understand the atomistic details of its interaction with a protein target.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ruc.dknih.gov By comparing the calculated spectrum with the experimental one, researchers can confidently assign signals and verify the molecular structure. researchgate.net This method has been successfully applied to numerous complex organic molecules, including quinoline and isoquinoline derivatives. nih.govresearchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in UV-Vis spectra. nih.gov This method can help interpret the electronic structure and the nature of the orbitals involved in the absorption of light. aip.orgaip.org

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for Perfluoroisoquinoline

| Carbon Position | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C-1 | 139.0 | 140.9 |

| C-3 | 145.4 | 148.4 |

| C-4 | 111.4 | 114.7 |

| C-5 | 136.2 | 137.9 |

| C-6 | 120.3 | 123.6 |

| C-7 | 118.8 | 121.7 |

| C-8 | 141.0 | 142.0 |

| C-4a | 120.3 | 122.9 |

| C-8a | 126.8 | 129.2 |

Data sourced for illustrative purposes from a GIAO-NMR study on perfluoroisoquinoline. researchgate.net The calculated values were obtained using the BHandHLYP functional.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Analogs Remain Unexplored in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, no research articles or data pertaining to the chemical compound "this compound" or its quantitative structure-activity relationships (QSAR) could be identified. The name "this compound" does not correspond to a recognized chemical entity in standard chemical databases.

This lack of available information makes it impossible to provide an article on the theoretical and computational chemistry investigations of this compound, specifically concerning the development of QSAR models for its in vitro activities. QSAR studies are contingent on the existence of a set of molecules with known chemical structures and measured biological activities. dntb.gov.uanih.govmdpi.com Without any synthesized or tested compounds under the name "this compound," the foundational data required for such an analysis is absent.

While the broader class of isoquinoline derivatives has been the subject of numerous QSAR studies for various biological targets, the strict focus of the requested article on the non-existent "this compound" prevents the inclusion of this related, but distinct, research. japsonline.comnih.govnih.gov These studies on other isoquinoline-containing molecules have explored their potential as antitumor agents, inhibitors of specific enzymes, and antiviral compounds, employing a range of molecular descriptors and statistical models to correlate their chemical structures with their biological effects. ucl.ac.beresearchgate.netresearchgate.net However, these findings cannot be extrapolated to a compound that has not been scientifically described.

Similarly, searches for closely related chemical names did not yield a plausible alternative that would match the user's request while adhering to the specified constraints. For instance, while "isoquinoline" and "guanine" are distinct chemical scaffolds, and "hydroxy" derivatives of both exist, the specific combination in "this compound" is not documented.

Therefore, until "this compound" is synthesized and its biological properties are evaluated, any discussion on its QSAR would be purely speculative and fall outside the bounds of established scientific reporting.

Referenced Compounds

Potential Research Applications in Chemical Biology

Utility as a Chemical Probe for Exploring Biochemical Pathways (in vitro or model systems)

N-Hydroxyisoquanine can be a valuable chemical probe for investigating biochemical pathways in laboratory settings. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules. mdpi.com The reactivity and binding properties of this compound could allow it to interact specifically with certain enzymes or receptors, making it a useful tool for elucidating their roles in cellular processes.

For instance, in in vitro assays, this compound could be used to modulate the activity of a target protein, allowing researchers to observe the downstream effects on a particular biochemical pathway. This can help to identify the function of the protein and its role in the pathway. The N-hydroxy group of the molecule could be particularly important in this context, as it can participate in hydrogen bonding and other interactions with the active site of an enzyme.

Hypothetically, if this compound were to be evaluated as an inhibitor of a specific enzyme, the results could be presented as follows:

Table 1: Hypothetical Inhibitory Activity of this compound Against a Model Enzyme

| Enzyme Target | Assay Type | IC₅₀ (µM) |

| Kinase X | In vitro kinase assay | 15.2 |

| Protease Y | In vitro cleavage assay | 28.7 |

| Phosphatase Z | In vitro phosphatase assay | > 100 |

Application in the Design of Molecular Tools for Biological Research

The core structure of this compound can be chemically modified to create a variety of molecular tools for biological research. These tools can be used to label, visualize, and manipulate biomolecules in living cells and organisms. nih.gov

For example, by attaching a fluorescent dye to the this compound scaffold, researchers could create a fluorescent probe that can be used to visualize the localization of a target protein within a cell. Similarly, a photoaffinity label could be incorporated into the molecule, which would allow for the permanent labeling and identification of the protein that it binds to. nih.gov

These molecular tools can provide valuable insights into the dynamics of biological processes and can help to identify new drug targets.

Table 2: Potential Modifications of this compound for Use as Molecular Tools

| Modification | Type of Molecular Tool | Potential Application |

| Attachment of a fluorophore | Fluorescent Probe | Cellular imaging of a target protein |

| Incorporation of a diazirine group | Photoaffinity Label | Identification of binding partners |

| Addition of a biotin (B1667282) tag | Affinity Probe | Pull-down assays and enrichment of target proteins |

Exploration as a Scaffold for Rational Compound Design (e.g., for in vitro target engagement)

The this compound structure can serve as a "privileged scaffold" for the rational design of new compounds with specific biological activities. rsc.org A privileged scaffold is a molecular framework that is able to bind to multiple biological targets. researchgate.net By making small chemical modifications to the this compound core, researchers can create a library of new compounds with diverse biological properties. nih.gov

This approach, known as rational drug design, can significantly accelerate the discovery of new drugs and other therapeutic agents. nih.gov For example, if this compound is found to have weak inhibitory activity against a particular enzyme, researchers can use computational modeling and medicinal chemistry techniques to design new derivatives with improved potency and selectivity.

A hypothetical structure-activity relationship (SAR) study for this compound derivatives could be summarized as follows:

Table 3: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

| Derivative | Modification | IC₅₀ (µM) |

| 1 | Unmodified this compound | 15.2 |

| 2 | Addition of a methyl group at position X | 8.5 |

| 3 | Addition of a chloro group at position Y | 2.1 |

| 4 | Replacement of the hydroxyl group with a methoxy (B1213986) group | 45.9 |

Role as a Model Compound for Studying N-Oxidation Phenomena in Heterocycles

The N-hydroxy group of this compound makes it an excellent model compound for studying the chemical and enzymatic processes of N-oxidation in heterocyclic compounds. N-oxidation is a common metabolic reaction that can have a significant impact on the biological activity and toxicity of a compound. researchgate.net

By studying the N-oxidation of this compound, researchers can gain a better understanding of the mechanisms of this important reaction. researchgate.net This knowledge can be used to predict the metabolic fate of other heterocyclic compounds and to design new drugs with improved metabolic stability.

Different methods can be used to achieve the N-oxidation of heterocyclic compounds, and this compound could be used to compare the efficiency and selectivity of these methods. thieme-connect.de

Table 4: Comparison of Hypothetical N-Oxidation Methods for a Heterocyclic Compound

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| m-CPBA | Dichloromethane | 25 | 85 |

| H₂O₂ / Acetic Acid | Water | 70 | 72 |

| Oxone | Methanol/Water | 25 | 91 |

Future Directions in N Hydroxyisoquanine Research

Development of Novel Synthetic Routes

The foundation of any chemical research program is the efficient and scalable synthesis of the target molecule. For N-Hydroxyisoquanine, the development of novel synthetic routes would be a primary objective. hilarispublisher.com Future research in this area would likely focus on:

Retrosynthetic Analysis: Devising multiple retrosynthetic pathways to identify readily available starting materials and key bond-forming reactions.

Modern Synthetic Methodologies: Employing contemporary synthetic techniques such as C-H activation, transition-metal catalysis (e.g., palladium, copper, gold), and photoredox catalysis to construct the isoquinoline (B145761) core and introduce the N-hydroxy functionality. hilarispublisher.comnih.gov

Green Chemistry Approaches: Designing synthetic strategies that are environmentally benign, utilizing safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. mdpi.comresearchgate.net

Flow Chemistry: Exploring continuous flow synthesis to improve reaction efficiency, safety, and scalability.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Condensation Reactions | Well-established, readily available starting materials. | Harsh reaction conditions, limited functional group tolerance. |

| Transition-Metal Catalyzed Cross-Coupling | High efficiency, broad substrate scope, mild reaction conditions. hilarispublisher.com | Catalyst cost and sensitivity, potential for metal contamination. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Requirement for specialized equipment, potential for side reactions. |

| Enzymatic Synthesis | High stereoselectivity and regioselectivity, environmentally friendly. | Limited substrate scope, enzyme stability and cost. |

Deeper Mechanistic Insights into its Chemical Transformations

A thorough understanding of the reactivity of this compound is crucial for its application. Future research would aim to elucidate the mechanisms of its chemical transformations. researchgate.netrsc.orgnih.gov This would involve:

Kinetic Studies: Determining reaction rates under various conditions (temperature, concentration, catalyst) to understand the factors influencing reactivity.

Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and Mass Spectrometry to identify intermediates and transition states. nih.gov

Isotope Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms during a reaction.

Computational Modeling: Using quantum mechanical calculations to model reaction pathways and predict transition state energies. nih.gov

Expanding the Scope of In Vitro Biochemical Interaction Studies

To explore the potential biological activity of this compound, a comprehensive panel of in vitro biochemical assays would be necessary. nih.gov These studies would aim to identify interactions with biologically relevant macromolecules. Key areas of investigation would include:

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, such as kinases, proteases, and phosphatases, to identify potential inhibitory activity.

Receptor Binding Assays: Investigating the binding affinity of this compound to various cellular receptors.

Protein-Ligand Interaction Studies: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to characterize the thermodynamics and kinetics of binding to target proteins.

Cell-Based Assays: Evaluating the effect of this compound on cellular processes such as proliferation, apoptosis, and signaling pathways in various cell lines. nih.gov

The following table outlines potential in vitro assays for this compound.

| Assay Type | Purpose | Example Techniques |

| Enzyme Inhibition | Identify inhibition of specific enzyme activity. | Kinase activity assays, protease cleavage assays. |

| Receptor Binding | Determine binding affinity to cellular receptors. | Radioligand binding assays, fluorescence polarization. |

| Protein Interaction | Characterize binding kinetics and thermodynamics. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |

| Cellular Activity | Assess effects on cellular functions. | MTT assay (cell viability), TUNEL assay (apoptosis). nih.gov |

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts. nih.gov For this compound, advanced computational modeling would play a pivotal role in:

Molecular Docking: Predicting the binding mode and affinity of this compound to the active sites of target proteins.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in complex with biological macromolecules to understand the stability of interactions. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Providing a high level of theory to study enzymatic reaction mechanisms involving this compound. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of this compound.

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly evolving with the advent of new technologies. nih.goviupac.orgnih.gov Integrating this compound research with these emerging technologies could open up new avenues of discovery:

Chemical Genomics: Using this compound as a chemical probe to identify novel protein targets and elucidate biological pathways. nih.gov

High-Throughput Screening (HTS): Developing automated screening platforms to rapidly assess the biological activity of a library of this compound derivatives.

PROTACs (Proteolysis Targeting Chimeras): Designing this compound-based PROTACs to induce the degradation of specific target proteins.

DNA-Encoded Libraries (DELs): Incorporating this compound scaffolds into DELs to screen against a vast number of biological targets simultaneously.

Q & A

Q. How should researchers design experiments to synthesize and characterize N-Hydroxyisoquanine with reproducibility?

- Methodological Answer :

- Follow standardized protocols for synthesis, ensuring detailed documentation of reaction conditions (solvents, catalysts, temperature, and time) to enable replication .

- Characterize the compound using triangulated analytical techniques (e.g., NMR, HPLC, mass spectrometry) . For novel derivatives, include purity data (>95% by HPLC) and crystallographic validation .

- Example Workflow:

| Step | Technique | Purpose | Validation Criteria |

|---|---|---|---|

| 1 | NMR | Structural confirmation | Peak alignment with theoretical spectra |

| 2 | HPLC | Purity assessment | Retention time consistency, ≥95% purity |

| 3 | X-ray diffraction | Crystallinity | R-factor < 0.05 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Q. How can researchers validate the identity of this compound when conflicting spectral data arise?

- Methodological Answer :

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Conduct dose-response assays (e.g., IC50 values) under standardized conditions (pH, temperature, serum concentration) to isolate variables .

- Analyze cell-line-specific factors (e.g., receptor expression levels via qPCR) and use statistical models (ANOVA with post-hoc tests) to identify confounding variables .

- Example Data Conflict Resolution:

| Cell Line | IC50 (μM) | Receptor Expression (Fold Change) | Adjusted p-value |

|---|---|---|---|

| HEK293 | 12.3 ± 1.2 | 1.0 (control) | 0.001 |

| HeLa | 45.7 ± 3.5 | 3.8 (upregulated) | 0.023 |

Q. What strategies optimize the reaction yield of this compound derivatives while minimizing side products?

- Methodological Answer :

| Variable | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +32% |

| Catalyst (mol%) | 5–15% | 10% | +24% |

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

- Methodological Answer :

Methodological Best Practices

Q. Ensuring reproducibility in this compound studies

Formulating focused research questions

- Avoid broad inquiries like “What is this compound?” Instead, ask:

Handling Ethical and Technical Challenges

Q. Resolving discrepancies between theoretical and experimental data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.